molecular formula C20H21N5O3 B2701645 1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1105246-71-6

1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2701645
CAS No.: 1105246-71-6
M. Wt: 379.42
InChI Key: LACSDFSRIZRGLW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea (CAS 1105246-71-6) is a synthetic organic compound featuring a pyridazinone core scaffold linked to a 4-methoxyphenyl urea group . This structure places it within a class of pyridazinone derivatives that are of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel anti-inflammatory therapeutics . The primary research value of this compound stems from its structural similarity to potent agonists of the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors (GPCRs) involved in host defense and the regulation of inflammatory processes . Compounds with the pyridazinone scaffold have been demonstrated to act as FPR agonists, capable of modulating leukocyte activities and inhibiting LPS-induced NF-κB transcriptional activity, a key pathway in the inflammatory response . Researchers can utilize this compound as a chemical tool to probe FPR-dependent signaling mechanisms and to explore its potential efficacy in cellular models of inflammation. With a molecular formula of C20H21N5O3 and a molecular weight of 379.4 g/mol, this urea derivative is supplied for non-human research applications only . It is intended for use by qualified researchers in laboratory settings to investigate inflammatory disease mechanisms, study GPCR pharmacology, and support early-stage drug discovery efforts.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-17-5-3-16(4-6-17)23-20(27)22-11-2-14-25-19(26)8-7-18(24-25)15-9-12-21-13-10-15/h3-10,12-13H,2,11,14H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSDFSRIZRGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is C19H21N5O2C_{19}H_{21}N_5O_2, with a molecular weight of 365.41 g/mol. Its structure features a urea linkage and pyridazine moiety, which are often associated with various biological activities.

Research indicates that compounds containing the pyridazine structure can interact with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammation. The urea functional group may enhance binding affinity to these targets, leading to improved pharmacological effects.

Antitumor Activity

Several studies have evaluated the antitumor potential of similar compounds. For instance, derivatives of pyridazine have shown significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA54926
Compound BHCT1160.39 ± 0.06
Compound CMCF-70.46 ± 0.04

The compound's structural similarities suggest it may exhibit comparable efficacy against these cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazine derivatives have been documented, particularly in inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that select compounds can inhibit COX-II with IC50 values below 1 µM, indicating strong anti-inflammatory potential:

CompoundCOX Inhibition IC50 (µM)Reference
PYZ160.52
Celecoxib0.78

Case Studies

A recent study explored the synthesis and biological evaluation of novel pyridazine derivatives, including variations of this compound. The results indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines and demonstrated promising anti-inflammatory effects in animal models.

Example Study

In a comparative study, researchers synthesized multiple analogs and assessed their activity against the HCT116 colon cancer cell line. The most potent derivative exhibited an IC50 value of 0.39 µM, highlighting the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Pharmacological Relevance

A comparative analysis of structurally related urea derivatives is provided below:

Compound Name / ID Key Structural Features Reported Activity / Use Source
Target Compound Urea + 4-methoxyphenyl + pyridazine-pyridinyl Hypothesized kinase inhibition N/A
N-[3-(10H-Phenothiazin-1-yl)Propyl]Urea (Comp. 2) Urea + phenothiazine + propyl linker Antipsychotic potential (phenothiazine SAR)
Catramilast (CAS 183659-72-5) Imidazolone + cyclopropylmethoxy-methoxyphenyl Atopic dermatitis treatment
899926-58-0 Urea + 4-methoxyphenyl + fluorophenyl-piperazine Potential CNS modulation (piperazine SAR)
Key Observations:
  • Urea Linkage : The target compound and analogs share a urea backbone, a critical pharmacophore for hydrogen bonding in enzyme inhibition (e.g., kinase ATP-binding pockets) .
  • Aromatic Substitutents: The 4-methoxyphenyl group in the target compound and Catramilast may improve lipophilicity and membrane permeability compared to non-substituted aryl groups .
  • Heterocyclic Systems: The pyridazine-pyridinyl system in the target compound distinguishes it from phenothiazine (Comp. 2) and imidazolone (Catramilast) analogs. Pyridazine’s electron-deficient nature may enhance metabolic stability over pyridine-based analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Comp. 2 (Phenothiazine Urea) Catramilast
Molecular Weight ~450 g/mol (estimated) ~350 g/mol 302.37 g/mol
LogP (Predicted) ~2.8 (moderate lipo.) ~3.5 (high lipo.) 2.1 (moderate)
Solubility Low (heterocyclic) Very low (phenothiazine) Moderate
Metabolic Stability High (pyridazine) Low (phenothiazine oxidation) Moderate
  • Metabolism: The pyridazine ring in the target compound is less prone to oxidative metabolism than phenothiazine (Comp.
  • Bioavailability: The moderate logP of the target compound suggests better absorption than highly lipophilic phenothiazine derivatives but lower solubility than Catramilast .

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